![molecular formula C23H23N3O2S B562325 5-苄氧基-2-{[(3,5-二甲基-4-甲氧基-2-吡啶基)甲基]硫基}-1-苯并咪唑 CAS No. 1076198-98-5](/img/structure/B562325.png)

5-苄氧基-2-{[(3,5-二甲基-4-甲氧基-2-吡啶基)甲基]硫基}-1-苯并咪唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

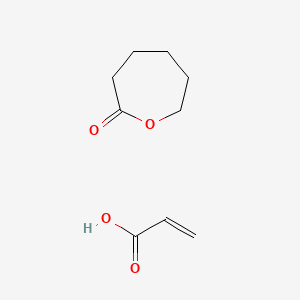

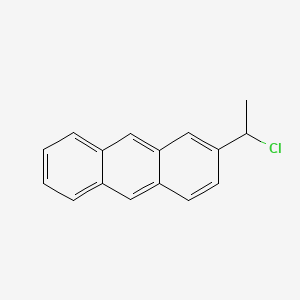

5-Benzyloxy-2-{[(3,5-dimethyl-4-methoxy-2-pyridinyl)methyl]thio}-1-benzimidazole is a complex organic compound . It is related to Omeprazole, a proton pump inhibitor used as an antiulcerative agent .

Synthesis Analysis

The synthesis of such compounds often involves Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign . Protodeboronation of pinacol boronic esters has also been reported, utilizing a radical approach .Molecular Structure Analysis

The molecular structure of 5-Benzyloxy-2-{[(3,5-dimethyl-4-methoxy-2-pyridinyl)methyl]thio}-1-benzimidazole is complex, involving a benzimidazole core with various functional groups attached . These include a benzyloxy group, a dimethyl-methoxy-pyridinyl group, and a thio group .Chemical Reactions Analysis

The Suzuki–Miyaura coupling reaction is a key process in the formation of this compound . This reaction involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, while transmetalation occurs with formally nucleophilic organic groups .科学研究应用

药物研究

该化合物是奥美拉唑的代谢产物,奥美拉唑是一种广泛使用的质子泵抑制剂。 它可用于药物研究,以研究药物代谢并开发具有更高疗效和安全性特征的新制剂 .

分析化学

作为药物二级标准品,该化合物适用于分析应用,例如药物释放测试、定性和定量分析方法开发 .

材料科学

苯并咪唑衍生物在材料科学中用于化学传感、晶体工程和荧光应用。 该化合物可能用于开发具有特定光学性质的新材料 .

腐蚀科学

在腐蚀科学中,苯并咪唑衍生物因其作为腐蚀抑制剂的潜力而受到研究。 该化合物可能因其保护金属和合金免受腐蚀的有效性而受到研究 .

有机合成

该化合物可以作为合成其他复杂分子的中间体。 它在有机反应中的作用以及作为不对称催化配体的作用也是人们感兴趣的领域 .

农业

未来方向

The future directions for research into this compound could involve further exploration of its synthesis, particularly in relation to the Suzuki–Miyaura coupling and protodeboronation processes . Additionally, investigation into its potential uses, particularly in relation to its connection with Omeprazole, could be beneficial .

作用机制

Target of Action

It is structurally similar to omeprazole , a well-known proton pump inhibitor. Therefore, it’s plausible that this compound may also target the H+/K+ ATPase enzyme (proton pump) in the gastric parietal cells, similar to Omeprazole .

Mode of Action

Based on its structural similarity to omeprazole , it can be hypothesized that it might also act as a proton pump inhibitor . Proton pump inhibitors work by irreversibly blocking the H+/K+ ATPase system of the gastric parietal cells, thereby inhibiting the final step in gastric acid production .

Pharmacokinetics

Considering its structural similarity to omeprazole , it might exhibit similar pharmacokinetic properties. Omeprazole is well absorbed in the stomach and is extensively metabolized by the liver. It has a half-life of about 1 hour and is excreted primarily in urine .

生化分析

Biochemical Properties

It is known that this compound can interact with various enzymes, proteins, and other biomolecules

Cellular Effects

It is hypothesized that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed that this compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

属性

IUPAC Name |

2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfanyl]-6-phenylmethoxy-1H-benzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O2S/c1-15-12-24-21(16(2)22(15)27-3)14-29-23-25-19-10-9-18(11-20(19)26-23)28-13-17-7-5-4-6-8-17/h4-12H,13-14H2,1-3H3,(H,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVSKSPIWDUMZMX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=C1OC)C)CSC2=NC3=C(N2)C=C(C=C3)OCC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20652464 |

Source

|

| Record name | 6-(Benzyloxy)-2-{[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]sulfanyl}-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20652464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1076198-98-5 |

Source

|

| Record name | 6-(Benzyloxy)-2-{[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]sulfanyl}-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20652464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Benzyloxy-[7-13C]benzaldehyde](/img/structure/B562242.png)

![Anisaldehyde-[7-13C]](/img/structure/B562243.png)

![4-Methoxy-[7-13C]benzyl Alcohol](/img/structure/B562244.png)

![[(2R,3R)-5-(4-Amino-2-oxo-1,3,5-triazin-1-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B562252.png)

![L-Alanine, 3-[(1-oxo-2-propynyl)amino]- (9CI)](/img/no-structure.png)